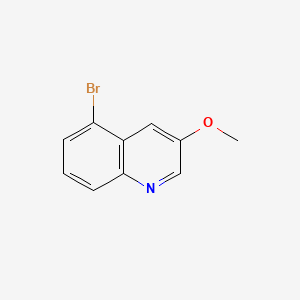
Acide 5-sec-butyl-3-méthyl-isoxazole-4-carboxylique
Vue d'ensemble
Description
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The exact structure of “5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions. For example, they can be synthesized from α,β-acetylenic oximes through a process called cycloisomerization . They can also be synthesized from substituted aldoximes and alkynes under conventional heating conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For isoxazole, it is a solid at room temperature . The melting point of 5-Methylisoxazole-3-carboxylic acid, a related compound, is 106-110 °C .Mécanisme D'action
5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid is an aromatic heterocyclic compound that is believed to act as an inhibitor of enzymes and other proteins. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. It is also believed to inhibit the activity of transcription factors and other proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. It has also been shown to inhibit the activity of transcription factors, leading to changes in gene expression. In addition, 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid has been shown to affect the activity of ion channels, leading to changes in cell signaling and cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid is a versatile compound that has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. It is also non-toxic and has a low molecular weight, making it easy to work with in a variety of experiments. The main limitation of 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid is that it is relatively expensive and can be difficult to obtain.
Orientations Futures
The use of 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid in scientific research is continuing to expand, and there are a number of potential future directions for its use. It could be used in the development of new drugs, as well as in the study of cellular processes and signal transduction pathways. It could also be used in the study of protein-protein interactions and in the development of new materials. In addition, 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid could be used to study the effects of environmental toxins on cells, as well as the effects of drugs on cells. Finally, 5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid could be used in the development of new diagnostic tools for diseases.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Les cycles isoxazoles, tels que ceux trouvés dans l'acide 5-sec-butyl-3-méthyl-isoxazole-4-carboxylique, sont un motif structurel courant dans de nombreux médicaments en raison de leurs diverses activités biologiques . Ils sont particulièrement importants dans le développement de nouveaux agents thérapeutiques, où ils peuvent servir d'échafaudage pour la synthèse de composés ayant des propriétés anticancéreuses, antibactériennes et anti-inflammatoires potentielles.
Voies de synthèse sans métaux
La synthèse des isoxazoles implique traditionnellement des réactions catalysées par des métaux. Cependant, en raison des inconvénients des catalyseurs métalliques, tels que la toxicité et les préoccupations environnementales, il y a un intérêt croissant pour les voies de synthèse sans métaux . L'this compound pourrait jouer un rôle dans le développement de ces nouvelles stratégies de synthèse écologiques.
Nanocatalyse
Dans le domaine de la nanocatalyse, les dérivés d'isoxazole sont explorés pour leur potentiel à agir comme ligands ou organocatalyseurs . La structure unique de l'this compound peut offrir des avantages en termes d'efficacité catalytique et de sélectivité dans divers processus nanocatalytiques.
Applications de détection
Les dérivés d'isoxazole sont étudiés pour leur utilisation dans des applications de détection en raison de leur capacité à se lier sélectivement à certaines cibles biologiques . Cette propriété pourrait être utilisée dans la conception de capteurs pour la détection de molécules ou d'ions spécifiques.
Recherche anticancéreuse
La partie isoxazole est étudiée pour ses propriétés anticancéreuses. Des composés comme l'this compound peuvent être utilisés pour concevoir de nouveaux médicaments anticancéreux qui peuvent cibler des voies ou des mécanismes spécifiques au sein des cellules cancéreuses .
Systèmes d'administration de médicaments
Les dérivés d'isoxazole peuvent être utilisés pour améliorer l'administration de médicaments à leurs sites cibles. Leur capacité à être fonctionnalisés leur permet d'être attachés à des molécules médicamenteuses ou à des vecteurs d'administration, améliorant potentiellement l'efficacité et la spécificité des traitements .
Synthèse organique
Les isoxazoles servent d'intermédiaires clés dans la synthèse d'une large gamme de composés organiques. Les caractéristiques structurelles de l'this compound en font un bloc de construction précieux dans la construction de molécules complexes pour les produits pharmaceutiques et autres applications .
Synthèse peptidique
Les dérivés d'isoxazole qui contiennent à la fois des groupes amino et carboxylique, similaires à l'this compound, peuvent être utilisés dans la synthèse de peptides. Ces composés peuvent agir comme des acides aminés non naturels, introduisant de nouvelles propriétés dans les chaînes peptidiques .
Safety and Hazards
Propriétés
IUPAC Name |
5-butan-2-yl-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-5(2)8-7(9(11)12)6(3)10-13-8/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZSJGYNRQFJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=NO1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201660 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263378-15-9 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




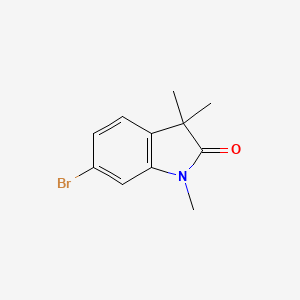
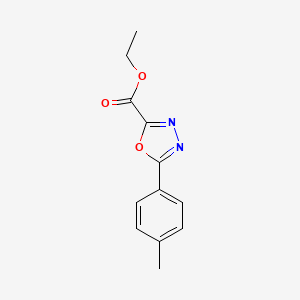
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)

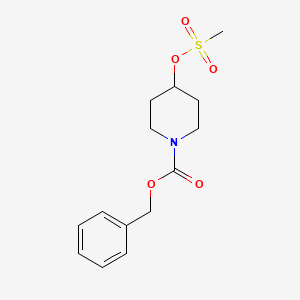
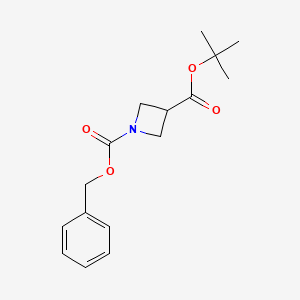
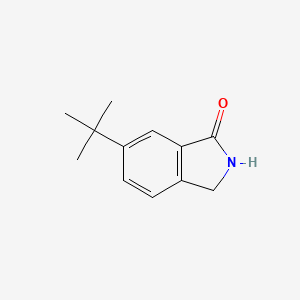


![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)
